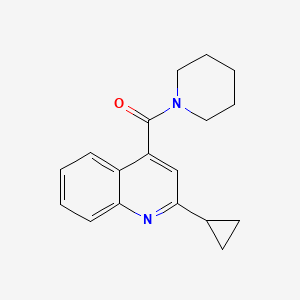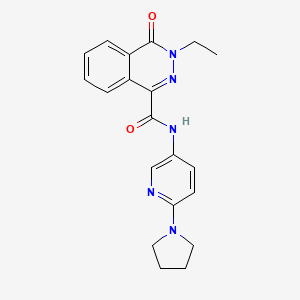
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide, also known as ADPC, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyridine ring and an azepane ring. ADPC has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a ligand for metal ions, as a potential drug candidate for various diseases, and as a tool for studying biological systems. In medicinal chemistry, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been found to have potential as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent. In biochemistry, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In pharmacology, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been studied for its effects on the nervous system and as a potential treatment for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide is not fully understood. However, it has been found to interact with various proteins and enzymes in the body. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been shown to bind to metal ions such as copper and zinc, which are essential for the proper functioning of many enzymes in the body. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has also been found to interact with proteins involved in inflammation and cancer, suggesting that it may have potential as an anti-inflammatory and anti-cancer agent.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide can inhibit the activity of certain enzymes involved in inflammation and cancer. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has also been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases. In addition, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been shown to have antioxidant properties, which may be beneficial for overall health.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has also been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Orientations Futures
There are several future directions for research on 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide. One direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other diseases such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide and its interactions with proteins and enzymes in the body.
Méthodes De Synthèse
The synthesis of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide involves the reaction of 2,4,6-trimethylpyridine-3-carboxylic acid with azepan-1-amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained as a white solid after purification by column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-9-11(2)16-14(12(10)13(15)18)17-7-5-3-4-6-8-17/h9H,3-8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKFQYICJSWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)



![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)



![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)